![molecular formula C23H22Cl2N2O3 B10756534 (11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One](/img/structure/B10756534.png)
(11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11R)-10-acetyl-11-(2,4-dichlorophenyl)-6-hydroxy-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is an organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its complex structure, which includes a benzene ring fused to a diazepine ring, along with various functional groups that contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (11R)-10-acetyl-11-(2,4-dichlorophenyl)-6-hydroxy-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the benzodiazepine core through cyclization reactions.
- Introduction of the acetyl group at the 10th position.
- Addition of the 2,4-dichlorophenyl group at the 11th position.
- Hydroxylation at the 6th position.
- Methylation at the 3rd and 3rd positions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .
Types of Reactions:
Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form a ketone.
Reduction: The acetyl group at the 10th position can be reduced to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation of the hydroxyl group results in a ketone derivative.
- Reduction of the acetyl group yields an alcohol derivative.
- Substitution reactions lead to various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Chemie: Diese Verbindung wird als Referenzstandard in der analytischen Chemie zur Entwicklung neuer Benzodiazepinderivate verwendet.
Biologie: In der biologischen Forschung wird sie verwendet, um die Wechselwirkung von Benzodiazepinen mit ihren Rezeptoren zu untersuchen und ihre Pharmakokinetik und Pharmakodynamik zu verstehen.
Medizin: Sie hat potentielle therapeutische Anwendungen bei der Behandlung von Angstzuständen, Schlaflosigkeit und anderen neurologischen Erkrankungen aufgrund ihrer psychoaktiven Eigenschaften.
Industrie: In der pharmazeutischen Industrie dient sie als Leitverbindung für die Entwicklung neuer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen .
5. Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung durch Bindung an die Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem. Diese Bindung verstärkt die inhibitorischen Wirkungen von GABA, was zu einer beruhigenden Wirkung auf das Gehirn führt. Die molekularen Ziele umfassen die GABA-A-Rezeptoruntereinheiten, und die beteiligten Signalwege stehen hauptsächlich im Zusammenhang mit der Modulation der Neurotransmitterfreisetzung .
Ähnliche Verbindungen:
- Diazepam
- Lorazepam
- Clonazepam
Vergleich: Im Vergleich zu anderen Benzodiazepinen weist (11R)-10-Acetyl-11-(2,4-Dichlorphenyl)-6-hydroxy-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-on eine einzigartige strukturelle Konfiguration auf, die zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften führen kann. Seine spezifischen funktionellen Gruppen tragen zu seiner unterschiedlichen Bindungsaffinität und Wirksamkeit an den GABA-Rezeptoren bei .
Wirkmechanismus
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the brain. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
- Diazepam
- Lorazepam
- Clonazepam
Comparison: Compared to other benzodiazepines, (11R)-10-acetyl-11-(2,4-dichlorophenyl)-6-hydroxy-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique structural configuration that may result in different pharmacokinetic and pharmacodynamic properties. Its specific functional groups contribute to its distinct binding affinity and efficacy at the GABA receptors .
Eigenschaften
Molekularformel |
C23H22Cl2N2O3 |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
(6R)-5-acetyl-6-(2,4-dichlorophenyl)-1-hydroxy-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H22Cl2N2O3/c1-12(28)27-17-5-4-6-18(29)21(17)26-16-10-23(2,3)11-19(30)20(16)22(27)14-8-7-13(24)9-15(14)25/h4-9,22,26,29H,10-11H2,1-3H3/t22-/m0/s1 |
InChI-Schlüssel |
JJTPPGUNMJMPLY-QFIPXVFZSA-N |
Isomerische SMILES |
CC(=O)N1[C@H](C2=C(CC(CC2=O)(C)C)NC3=C1C=CC=C3O)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=C1C=CC=C3O)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B10756461.png)
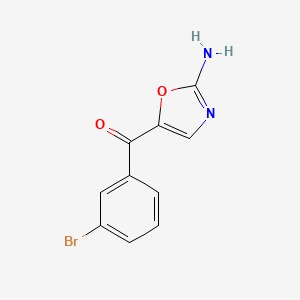
![1-[(2s)-4-(5-Phenyl-1h-Pyrazolo[3,4-B]pyridin-4-Yl)morpholin-2-Yl]methanamine](/img/structure/B10756476.png)
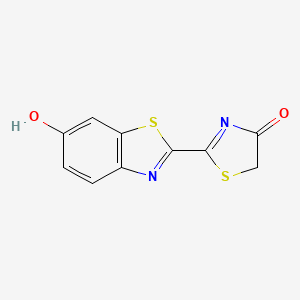
![3,6-Diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10756489.png)
![2-Amino-4-(2,4-Dichlorophenyl)-N-Ethylthieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10756492.png)
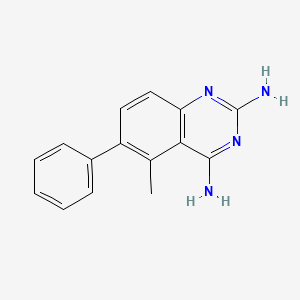
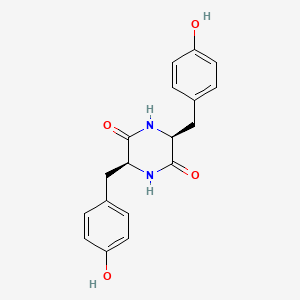
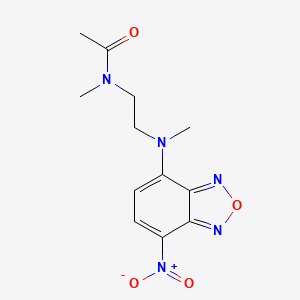
![1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine](/img/structure/B10756519.png)
![3-({2-[(4-{[6-(Cyclohexylmethoxy)-9H-purin-2-YL]amino}phenyl)sulfonyl]ethyl}amino)propan-1-OL](/img/structure/B10756524.png)
![4-{(1e)-3-Oxo-3-[(2-Phenylethyl)amino]prop-1-En-1-Yl}-1,2-Phenylene Diacetate](/img/structure/B10756532.png)
![(3r)-3-Cyclopentyl-7-[(4-Methylpiperazin-1-Yl)sulfonyl]-3,4-Dihydro-2h-1,2-Benzothiazine 1,1-Dioxide](/img/structure/B10756544.png)
![1-Methyl-3-Naphthalen-2-Yl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10756545.png)
